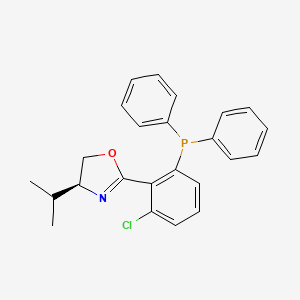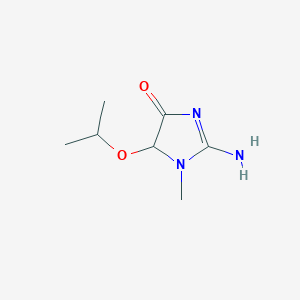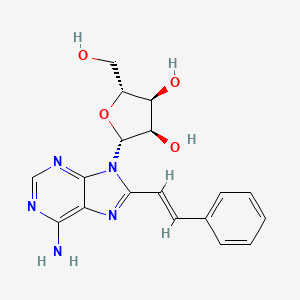![molecular formula C6H3ClN2S B15218302 6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)
6-Chloroisothiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroisothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyridine ring with an isothiazole ring
Vorbereitungsmethoden
The synthesis of 6-Chloroisothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One efficient synthetic route involves the use of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key intermediates . These intermediates can be regioselectively functionalized with various substituents to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-Chloroisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloroisothiazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, including cyclin G-associated kinase (GAK) and c-KIT
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity, making them candidates for developing new antibiotics.
Anticancer Research: Some derivatives have been evaluated for their anticancer properties, showing activity against certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 6-Chloroisothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GAK inhibitor, it interferes with clathrin-mediated endocytosis by inhibiting the phosphorylation of adaptor protein complexes . In anticancer research, it may inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-Chloroisothiazolo[4,5-c]pyridine can be compared with other similar compounds such as:
Isothiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have shown potential as kinase inhibitors and possess similar biological activities
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C6H3ClN2S |
|---|---|
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
6-chloro-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H |
InChI-Schlüssel |
PZUCSBAISKJRCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)C=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)



![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)

![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)




